N-(3-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(3-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl acetamide moiety. Its structure integrates a thienopyrimidinone core substituted with a 3-ethyl group, a 4-methylphenyl ring at position 7, and an N-(3-chloro-4-methylphenyl)acetamide group via a sulfur bridge.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-4-28-23(30)22-21(18(12-31-22)16-8-5-14(2)6-9-16)27-24(28)32-13-20(29)26-17-10-7-15(3)19(25)11-17/h5-12H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCHXTFACKNNCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine ring.
Substitution Reactions:
Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The thienopyrimidine core is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Thienopyrimidinone Modifications
Analog 1 : N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040631-92-2)
- Structural Differences :
- Phenyl substituent : 2-Chloro-4-methylphenyl vs. 3-chloro-4-methylphenyl in the target compound.
- Pyrimidine substituent : 3-Methyl vs. 3-ethyl.
- The chloro substituent position (2- vs. 3-) alters steric and electronic effects, possibly affecting target binding.
Analog 2 : N-(2-Chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1252926-55-8)
- Structural Differences :
- Pyrimidine substituent : A 3-(3-methoxyphenyl)methyl group replaces the 3-ethyl and 7-(4-methylphenyl) groups.
- Impact :
- The methoxy group introduces hydrogen-bonding capacity, which could enhance solubility but reduce metabolic stability.
- The absence of the 4-methylphenyl group at position 7 may diminish hydrophobic interactions in binding pockets.
Sulfanyl Acetamide Variations
Analog 3 : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structural Differences: Core structure: Dihydropyrimidinone instead of thienopyrimidinone. Substituents: Dichlorophenyl vs. chloro-methylphenyl.
- Impact: The dihydropyrimidinone core lacks the fused thiophene ring, reducing aromaticity and rigidity.
Analog 4 : 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Structural Differences :
- Pyrimidine substituent : 4-Chlorophenyl at position 3 vs. 4-methylphenyl at position 7 in the target compound.
- Acetamide group : Trifluoromethylphenyl vs. chloro-methylphenyl.
- Impact :
- The trifluoromethyl group introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility.
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- The 3-ethyl group in the target compound likely increases LogP compared to Analog 1, favoring passive diffusion.
- Analog 3’s dichlorophenyl group contributes to a higher melting point, suggesting stronger crystal packing.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with notable biological activity. This article explores its pharmacological properties, potential therapeutic applications, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C24H22ClN3O2S2
- Molecular Weight : 484.03 g/mol
- Key Functional Groups : Chloro group, sulfanyl group, thienopyrimidine moiety.
These structural features suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported that derivatives of thienopyrimidine can inhibit key pathways involved in cancer progression, such as VEGFR-2 and AKT signaling pathways. These pathways are crucial for tumor growth and survival .
- IC50 Values : Some derivatives demonstrated IC50 values as low as 0.075 µM against VEGFR-2, indicating potent inhibitory effects .
-
Anti-inflammatory and Analgesic Properties :
- Similar compounds have been noted for their anti-inflammatory effects, suggesting that this compound may also possess analgesic properties. The presence of the thienopyrimidine framework is often associated with these pharmacological effects.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Kinase Inhibition :
- Cell Cycle Dynamics :
Case Studies and Research Findings
Research has highlighted various case studies demonstrating the efficacy of related compounds:
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 3b | HepG2 | 3.105 | VEGFR-2 inhibition | |
| 4c | PC-3 | 0.075 | AKT inhibition | |
| Mannich Bases | Various | Varies | Anticancer activity |
These findings underline the potential of thienopyrimidine derivatives as effective therapeutic agents against various cancers and inflammatory diseases.
Q & A
Q. What are the recommended multi-step synthetic routes for preparing this thienopyrimidine derivative?
The synthesis typically involves:
- Core formation : Constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiourea derivatives or condensation of thiophene precursors with ethyl cyanoacetate .
- Sulfanylation : Introducing the sulfanyl group at position 2 of the pyrimidine ring using thiourea or sodium hydrosulfide under reflux in DMF or THF .
- Acetamide coupling : Reacting the sulfanyl intermediate with N-(3-chloro-4-methylphenyl)-2-chloroacetamide in the presence of a base (e.g., triethylamine) . Key considerations: Optimize reaction time and temperature (e.g., 80–100°C for sulfanylation) to avoid side products.
Q. What analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., intramolecular hydrogen bonds between the acetamide NH and pyrimidine N) .
- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., ethyl and methylphenyl groups) and assess purity .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. How can researchers conduct preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based assays, given the thienopyrimidine core’s affinity for ATP-binding pockets .
- Cellular cytotoxicity : Evaluate IC values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Solubility pre-screening : Use HPLC to assess logP and aqueous solubility for pharmacokinetic profiling .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. acetone), catalyst loading (e.g., Pd/C for cross-coupling), and temperature to identify optimal conditions .
- Byproduct analysis : Use LC-MS to detect sulfoxide or over-alkylated derivatives; introduce scavengers (e.g., activated charcoal) during workup .
Q. What structure-activity relationship (SAR) strategies apply to enhance bioactivity?
- Substituent modulation : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF) to improve target binding .
- Stereoelectronic tuning : Introduce fluorine at the 3-chlorophenyl moiety to enhance metabolic stability .
- Pharmacophore mapping : Overlay with co-crystal structures of similar compounds (e.g., pyrazolopyrimidines) to identify critical hydrogen-bonding motifs .
Q. What computational methods predict target binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with kinase domains (e.g., EGFR), prioritizing residues like Lys721 and Asp831 .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How to resolve contradictions in reported bioactivity data?
- Meta-analysis : Compare IC values across studies, noting differences in assay conditions (e.g., ATP concentration in kinase assays) .
- Structural analogs : Cross-reference with compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, where minor substituent changes (e.g., diaminopyrimidine vs. thienopyrimidine) alter activity .
Q. What formulation strategies improve solubility for in vivo studies?
- Co-solvent systems : Use PEG-400/water (30:70) or cyclodextrin inclusion complexes .
- Nanoemulsions : Prepare using high-pressure homogenization with lecithin and poloxamer 188 .
Q. How does the compound degrade under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions; monitor via HPLC .
- Thermal analysis : Use TGA to determine decomposition temperature (>200°C) and DSC for polymorph identification .
Q. What structural modifications enhance selectivity for specific targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
